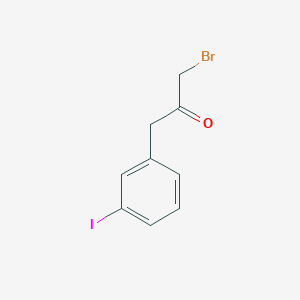
1-Bromo-3-(3-iodophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 3-phenylpropan-2-one. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the phenyl ring and the propanone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
1-Bromo-3-(3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
科学的研究の応用
1-Bromo-3-(3-iodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Bromo-3-(3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include halogen bonding, nucleophilic substitution, and redox reactions .
類似化合物との比較
Similar Compounds
- 1-Bromo-3-(2-iodophenyl)propan-2-one
- 1-Bromo-3-(4-iodophenyl)propan-2-one
- 1-Chloro-3-(3-iodophenyl)propan-2-one
Uniqueness
1-Bromo-3-(3-iodophenyl)propan-2-one is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring and the propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C9H8BrIO |
|---|---|
分子量 |
338.97 g/mol |
IUPAC名 |
1-bromo-3-(3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 |
InChIキー |
DAFHDNHPWYEOCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















